

IN-1130 In Vivo Experimental Protocols: A Comprehensive Guide for Preclinical Research

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Compound of Interest

Compound Name: *IN-1130*

Cat. No.: *B1671810*

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Application Notes for Researchers, Scientists, and Drug Development Professionals

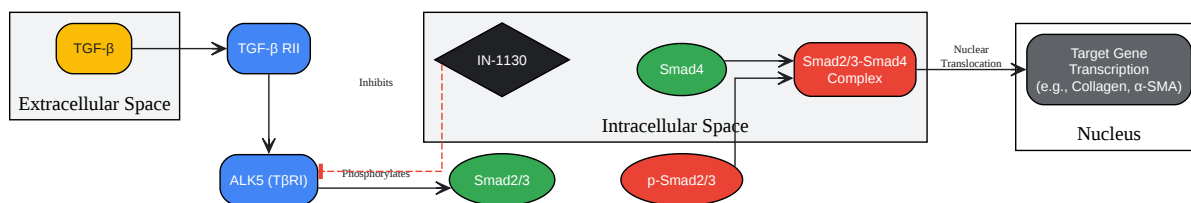
Introduction

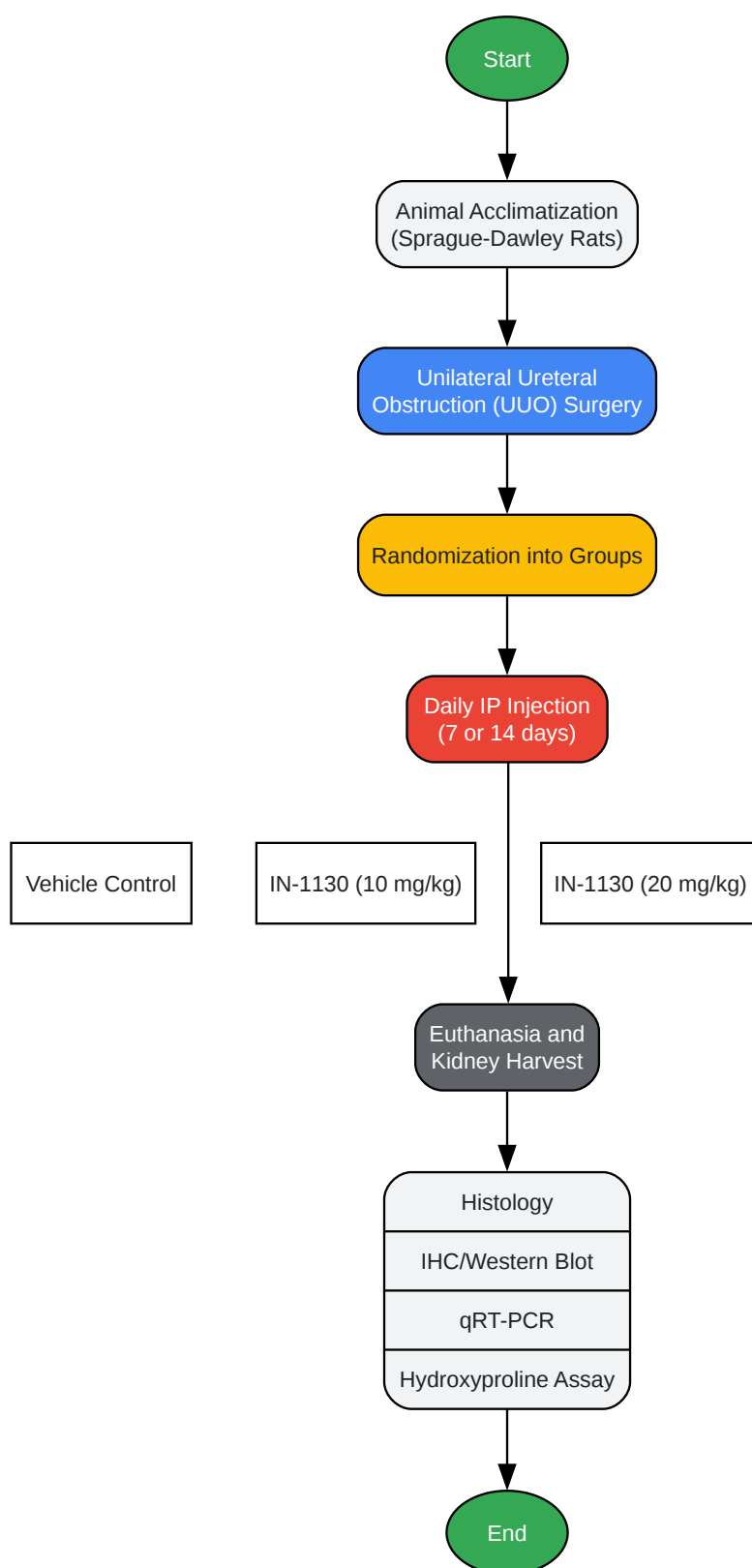
IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF- β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).^{[1][2]} By targeting ALK5, **IN-1130** effectively blocks the downstream signaling cascade mediated by Smad proteins, which plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production.^{[1][2][3]} This targeted mechanism of action has positioned **IN-1130** as a promising therapeutic candidate for a range of pathologies, most notably in oncology and fibrotic diseases. In preclinical studies, **IN-1130** has demonstrated significant efficacy in suppressing tumor growth and metastasis, as well as mitigating fibrosis in various organs.^{[2][3][4]} This document provides a detailed overview of established in vivo experimental protocols for **IN-1130** to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action: Targeting the TGF- β /ALK5 Signaling Pathway

IN-1130 exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3. The inhibition of Smad phosphorylation blocks their nuclear

translocation and subsequent regulation of target gene expression. This ultimately leads to a reduction in the expression of pro-fibrotic and pro-metastatic factors.[1][2][5][3]





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